molecular formula C17H14F3N3O3 B15019112 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15019112
M. Wt: 365.31 g/mol
InChI Key: QNRGGIXGPUPPPY-UFFVCSGVSA-N
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Description

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE typically involves the condensation of 3-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-(trifluoromethyl)benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(1E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-N-[4-(trifluoromethyl)phenyl]formamide
  • 1-{N’-[(1E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}-N-[3-(trifluoromethyl)phenyl]formamide

Uniqueness

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14F3N3O3

Molecular Weight

365.31 g/mol

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C17H14F3N3O3/c1-26-14-7-2-4-11(8-14)10-21-23-16(25)15(24)22-13-6-3-5-12(9-13)17(18,19)20/h2-10H,1H3,(H,22,24)(H,23,25)/b21-10+

InChI Key

QNRGGIXGPUPPPY-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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